molecular formula C16H12O4 B10845474 7-(3,5-Dihydroxyphenyl)naphthalene-1,3-diol

7-(3,5-Dihydroxyphenyl)naphthalene-1,3-diol

Cat. No.: B10845474
M. Wt: 268.26 g/mol
InChI Key: VMEOGCASIHYHCW-UHFFFAOYSA-N
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Description

7-(3,5-dihydroxyphenyl)naphthalene-1,3-diol is an organic compound with the molecular formula C16H12O4. This compound features a naphthalene core substituted with hydroxyl groups at positions 1 and 3, and a phenyl ring substituted with hydroxyl groups at positions 3 and 5. The presence of multiple hydroxyl groups makes this compound a polyphenol, which is known for its antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-dihydroxyphenyl)naphthalene-1,3-diol can be achieved through several synthetic routes. One common method involves the coupling of a naphthalene derivative with a phenol derivative under controlled conditions. For instance, a Friedel-Crafts alkylation reaction can be employed, where a naphthalene derivative reacts with a phenol derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous solvents and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The purification process may include recrystallization, chromatography, or distillation to remove impurities and obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

7-(3,5-dihydroxyphenyl)naphthalene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(3,5-dihydroxyphenyl)naphthalene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3,5-dihydroxyphenyl)naphthalene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This compound may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,5-dihydroxyphenyl)naphthalene-1,3-diol is unique due to the presence of both naphthalene and phenyl rings with multiple hydroxyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

7-(3,5-dihydroxyphenyl)naphthalene-1,3-diol

InChI

InChI=1S/C16H12O4/c17-12-4-11(5-13(18)7-12)9-1-2-10-3-14(19)8-16(20)15(10)6-9/h1-8,17-20H

InChI Key

VMEOGCASIHYHCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)O)O)C3=CC(=CC(=C3)O)O

Origin of Product

United States

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